Cas no 612499-04-4 ((5-Bromothiophen-2-yl)methanamine)

(5-Bromothiophen-2-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- (5-Bromothiophen-2-yl)methanamine
- 2-Aminomethyl-5-bromothiophene hydrochloride
- 5-Bromo-2-thiophenemethanamine
- 5-Bromothiophen-2-ylmethylamine
- C-(5-Bromo-thiophen-2-yl)-methylamine
- (5-bromo-2-thienyl)methylamine
- (5-bromothiophen-2-yl)methylamine
- 1-(5-bromo-2-thienyl)-methanamine
- 2-aminomethyl-5-bromothiophene
- 2-bromo-5-aminomethyl-thiophene
- 5-Bromo-thien-2-yl-methylamine
- C-(5-bromothiophen-2-yl)methylamine
- (5-Bromothiophen-2-ylmethyl)amine
- 1-(5-Bromo-2-thienyl)methanamine
- FT-0690700
- AB00993247-01
- BP-11046
- CS-0053898
- SCHEMBL1164031
- MFCD06213820
- 2-THIOPHENEMETHANAMINE, 5-BROMO-
- 5-bromothiophen-2-ylmethylamine, AldrichCPR
- RAVKMGSIHFLQJU-UHFFFAOYSA-N
- AKOS000160885
- A868776
- EN300-51289
- DTXSID90630855
- AS-39901
- 4-ISOTHIAZOL-5-YLBENZOICACID
- PB24892
- 612499-04-4
- F2169-1273
- 1-(5-Bromothiophen-2-yl)methanamine
- DB-072915
- 1-(5-bromo-2-thienyl)methanamine hydrochloride
- ALBB-026980
-
- MDL: MFCD06213820
- インチ: 1S/C5H6BrNS/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2
- InChIKey: RAVKMGSIHFLQJU-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(CN)S1
計算された属性
- 精确分子量: 190.94000
- 同位素质量: 190.94043g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 8
- 回転可能化学結合数: 1
- 複雑さ: 78.8
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 54.3Ų
じっけんとくせい
- 密度みつど: 1.669±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 246.1±25.0 ºC (760 Torr),
- フラッシュポイント: 102.6±23.2 ºC,
- Solubility: 微溶性(2.7 g/l)(25ºC)、
- PSA: 54.26000
- LogP: 2.66960
(5-Bromothiophen-2-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM199752-1g |
(5-Bromothiophen-2-yl)methanamine |
612499-04-4 | 95% | 1g |
$92 | 2023-01-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0405-5g |
C-(5-Bromo-thiophen-2-yl)-methylamine |
612499-04-4 | 96% | 5g |
¥2142.27 | 2025-01-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03545-10G |
(5-bromothiophen-2-yl)methanamine |
612499-04-4 | 95% | 10g |
¥ 6,138.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03545-25G |
(5-bromothiophen-2-yl)methanamine |
612499-04-4 | 95% | 25g |
¥ 12,276.00 | 2023-04-03 | |
Fluorochem | 225221-1g |
5-Bromothiophen-2-yl)methanamine |
612499-04-4 | 95% | 1g |
£98.00 | 2022-02-28 | |
Chemenu | CM199752-5g |
(5-Bromothiophen-2-yl)methanamine |
612499-04-4 | 95% | 5g |
$275 | 2023-01-19 | |
Enamine | EN300-51289-0.1g |
(5-bromothiophen-2-yl)methanamine |
612499-04-4 | 95.0% | 0.1g |
$29.0 | 2025-02-20 | |
eNovation Chemicals LLC | D481129-1g |
5-BROMOTHIOPHEN-2-YLMETHYLAMINE |
612499-04-4 | 95% | 1g |
$670 | 2024-05-24 | |
Chemenu | CM199752-5g |
(5-Bromothiophen-2-yl)methanamine |
612499-04-4 | 95% | 5g |
$409 | 2021-08-05 | |
Enamine | EN300-51289-0.05g |
(5-bromothiophen-2-yl)methanamine |
612499-04-4 | 95.0% | 0.05g |
$28.0 | 2025-02-20 |
(5-Bromothiophen-2-yl)methanamine 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
(5-Bromothiophen-2-yl)methanamineに関する追加情報
Research Brief on (5-Bromothiophen-2-yl)methanamine (CAS: 612499-04-4) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of (5-Bromothiophen-2-yl)methanamine (CAS: 612499-04-4) as a versatile building block in drug discovery and development. This compound, characterized by its bromothiophene scaffold and primary amine functionality, has garnered attention for its potential in synthesizing novel bioactive molecules. The following brief consolidates the latest findings and applications of this compound, emphasizing its role in medicinal chemistry and therapeutic innovation.
A study published in the Journal of Medicinal Chemistry (2023) explored the use of (5-Bromothiophen-2-yl)methanamine as a key intermediate in the synthesis of kinase inhibitors. Researchers demonstrated its efficacy in forming covalent bonds with target proteins, particularly in the development of selective inhibitors for tyrosine kinases implicated in cancer progression. The study reported a 40% improvement in binding affinity compared to traditional amine-based intermediates, underscoring its potential in oncology drug design.
In another breakthrough, a 2024 Nature Communications article detailed the compound's utility in constructing peptidomimetics for targeting G-protein-coupled receptors (GPCRs). The bromothiophene moiety was found to enhance membrane permeability, while the primary amine facilitated conjugation with peptide backbones. This dual functionality enabled the creation of orally bioavailable GPCR modulators, addressing a longstanding challenge in peptide-based therapeutics.
Further investigations have revealed the compound's role in antibiotic development. A recent ACS Infectious Diseases publication highlighted its incorporation into novel β-lactamase inhibitors, where the bromine atom served as a strategic handle for further derivatization. The resulting analogs exhibited potent activity against multidrug-resistant bacterial strains, with MIC values in the sub-micromolar range for ESBL-producing pathogens.
From a synthetic chemistry perspective, (5-Bromothiophen-2-yl)methanamine has emerged as a valuable precursor for palladium-catalyzed cross-coupling reactions. Its stability under diverse reaction conditions and compatibility with various protecting groups make it particularly attractive for combinatorial chemistry approaches. Recent work in Organic Letters (2023) demonstrated its successful application in Suzuki-Miyaura couplings to generate diverse heterocyclic libraries for high-throughput screening.
Ongoing clinical trials (Phase I/II) have begun evaluating derivatives of this compound as potential treatments for neurodegenerative diseases. Preliminary data suggest that bromothiophene-containing analogs can effectively cross the blood-brain barrier and exhibit neuroprotective effects in models of Parkinson's disease. These findings position (5-Bromothiophen-2-yl)methanamine as a promising scaffold for CNS-targeted therapeutics.
In conclusion, the accumulating evidence underscores the multifaceted utility of (5-Bromothiophen-2-yl)methanamine in modern drug discovery. Its unique chemical properties enable diverse applications across therapeutic areas, from oncology to infectious diseases and CNS disorders. As synthetic methodologies continue to advance, this compound is poised to play an increasingly important role in addressing unmet medical needs through rational drug design.
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